molecular formula C10H11N3O B1441912 1-(2,5-dimethylphenyl)-1H-1,2,4-triazol-3-ol CAS No. 874791-11-4

1-(2,5-dimethylphenyl)-1H-1,2,4-triazol-3-ol

Cat. No.: B1441912
CAS No.: 874791-11-4
M. Wt: 189.21 g/mol
InChI Key: FNUGJRDCWDZPKQ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-1H-1,2,4-triazol-3-ol is a chemical compound with the CAS Registry Number 874791-11-4 . It has a molecular formula of C 10 H 11 N 3 O and a molecular weight of 189.21 g/mol . The compound features a 1,2,4-triazole ring system substituted with a hydroxyl group and linked to a 2,5-dimethylphenyl group. This structure is part of a broader class of 1,2,4-triazole derivatives, which are known to be of significant interest in various chemical and pharmacological research areas due to their diverse biological activities. Researchers value this scaffold for exploring structure-activity relationships in medicinal chemistry and agrochemistry. As a specialized chemical building block, it can be utilized in the synthesis of more complex molecules, in biochemical profiling, and as a standard in analytical method development. This product is intended for use in controlled laboratory settings by qualified researchers. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(2,5-dimethylphenyl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-3-4-8(2)9(5-7)13-6-11-10(14)12-13/h3-6H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUGJRDCWDZPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C=NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Using Hydrazine and Aromatic Precursors

A common approach involves reacting hydrazine derivatives with aromatic precursors bearing methyl substituents at the 2 and 5 positions. For example, hydrazinobenzoic acids or substituted benzoxazinones can be used to introduce the 2,5-dimethylphenyl moiety.

  • Reaction conditions:

    • Organic solvents such as aromatic hydrocarbons (toluene, xylene), chlorinated solvents (chlorobenzene), ethers (2-methyltetrahydrofuran), esters (ethyl acetate), or polar aprotic solvents (dimethylformamide, dimethylacetamide) are employed depending on solubility and reactivity.
    • The reaction temperature is typically mild, often at the boiling point of the solvent used, ranging from 20°C to 160°C, with 0.5 to 3 hours reaction time preferred.
    • Organic acids like propionic acid or acetic acid can be used as reaction media or catalysts to facilitate cyclization.
  • Example procedure:

    • A suspension of 2-(2-hydroxyphenyl)benz[e]oxazin-4-one and 4-hydrazinobenzoic acid is heated in propionic acid at about 132°C for 2 hours. After cooling, ethyl acetate is added to precipitate the product, which can be purified by crystallization from methanol or other lower alcohols.

Nucleophilic Substitution and Protection Strategies

For selective substitution on the triazole ring, protection and deprotection strategies are used:

  • Stepwise lithiation and electrophilic substitution:

    • The triazole ring is lithiated at specific positions using strong bases such as lithium diisopropylamide (LDA) or n-butyllithium in tetrahydrofuran (THF) at low temperatures.
    • Electrophiles like carbon dioxide, dibromomethane, or trimethylchlorosilane are introduced to install carboxyl or silyl protecting groups.
    • Subsequent reactions convert these intermediates to the desired hydroxylated triazole derivatives after deprotection.
  • Nucleophilic substitution on methylated triazoles:

    • Methylation of the triazole nitrogen can be achieved by reacting 1,2,4-triazole with chloromethane in the presence of potassium hydroxide under reflux.
    • The methylated triazole intermediates then undergo further functionalization to introduce the hydroxyl group or aryl substituents.

One-Pot Tandem Reactions and Condensation Approaches

Recent advances include one-pot tandem condensation and cyclization reactions that improve efficiency:

  • One-pot synthesis of chloromethyl-substituted triazoles:
    • Starting from 2-chloroacetamide and N,N-dimethylformamide dimethyl acetal, intermediate imidoyl chlorides are formed.
    • These intermediates react with hydrazine derivatives under mild heating to yield chloromethyl-substituted triazoles.
    • Subsequent nucleophilic substitution introduces the aryl group and hydroxyl functionalities in a streamlined process.

Comparative Data Table of Preparation Methods

Method Type Key Reagents/Conditions Reaction Temperature Time (hours) Yield (%) Notes
Cyclization with hydrazinobenzoic acid 2-(2-hydroxyphenyl)benzoxazinone, propionic acid ~132°C (boiling) 2 Not specified Mild conditions, crystallization from alcohols
Lithiation and electrophilic substitution 1-methyl-1,2,4-triazole, LDA, CO2, THF -78°C to 0°C Variable Moderate to high Protection/deprotection steps required
One-pot tandem condensation 2-chloroacetamide, DMF dimethyl acetal, hydrazine acetate 45-50°C Overnight 70-75 Efficient, scalable, chloromethyl intermediates

Research Findings and Notes

  • The choice of solvent and acid catalyst significantly impacts the reaction rate and product purity. Aromatic solvents and propionic acid are preferred for cyclization due to their boiling points and solvent properties.
  • Reaction temperature control is generally straightforward, as many reactions proceed well at the boiling point of the solvent without requiring elaborate temperature regulation.
  • Protection of specific triazole positions via silylation or bromination facilitates selective functionalization, which is critical for introducing the hydroxyl group at the 3-position without side reactions.
  • One-pot synthetic strategies reduce the number of purification steps and overall reaction time, improving yield and scalability for industrial applications.
  • Analytical techniques such as NMR (1H, 13C), mass spectrometry, and X-ray crystallography are routinely used to confirm the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylphenyl)-1H-1,2,4-triazol-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-(2,5-dimethylphenyl)-1H-1,2,4-triazol-3-ol has the following chemical characteristics:

  • Molecular Formula : C10_{10}H11_{11}N3_3O
  • Molecular Weight : 189.21 g/mol
  • CAS Number : 874791-11-4

The structure features a triazole ring, which is known for its biological activity and versatility in chemical reactions.

Antifungal Properties

Research indicates that triazole derivatives exhibit potent antifungal activities. Specifically, this compound has been studied for its efficacy against various fungal pathogens. The compound's mechanism involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.

Anticancer Activity

Studies have shown that triazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated potential as anticancer agents by targeting specific pathways involved in cell proliferation and survival.

Neuroprotective Effects

Recent investigations suggest that triazole compounds may offer neuroprotective benefits. They are being explored for their ability to mitigate neurodegenerative diseases like Alzheimer’s and Parkinson’s by inhibiting acetylcholinesterase activity and reducing oxidative stress.

Fungicides

The compound has potential applications as a fungicide due to its antifungal properties. It can be utilized in agricultural settings to control fungal diseases affecting crops. Its effectiveness against a range of phytopathogenic fungi makes it a candidate for developing new agricultural fungicides.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of hydrazines with carbonyl compounds under controlled conditions. The ability to modify the triazole ring allows for the creation of numerous derivatives with tailored biological activities.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated that triazole derivatives can induce apoptosis in cancer cells through specific pathway targeting.
Antifungal EfficacyShowed significant antifungal activity against multiple strains of fungi, inhibiting ergosterol synthesis effectively.
Neuroprotective EffectsSuggested potential benefits in treating neurodegenerative diseases by reducing oxidative stress and inhibiting acetylcholinesterase.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylphenyl)-1H-1,2,4-triazol-3-ol involves its interaction with molecular targets and pathways within biological systems. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antifungal activity.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Chlorine (paclobutrazol) and fluorine (voriconazole impurity) enhance bioactivity in agrochemicals and antifungals, respectively, by increasing stability and target affinity . Methoxy groups () improve solubility but may reduce membrane permeability.
  • Hydrogen-Bonding Capacity : The hydroxyl group in the target compound contrasts with sulfanyl () or carbonyl () moieties, influencing solubility and protein interactions.

Physicochemical Properties

  • Solubility : Hydroxyl and methoxy groups enhance aqueous solubility (e.g., ), while lipophilic substituents (e.g., dimethylphenyl, cyclohexyl) favor organic solvents.
  • Thermal Stability: The propenone-bridged triazole in exhibits a high melting point (396–397 K), attributed to extended π-conjugation and rigid packing. The target compound’s stability remains uncharacterized but may align with similar low-molecular-weight triazoles.

Data Tables

Table 1: Substituent Effects on Bioactivity

Substituent Type Example Compound Impact on Activity
Chlorophenyl Paclobutrazol Enhances plant growth retardation via cytochrome P450 inhibition
Difluorophenyl Voriconazole Impurity Improves antifungal target binding and metabolic stability
Dimethylphenyl Target Compound Moderate lipophilicity; potential agrochemical applications
Sulfanyl Compound May confer redox activity or metal-binding capacity

Biological Activity

1-(2,5-Dimethylphenyl)-1H-1,2,4-triazol-3-ol (CAS No. 874791-11-4) is a triazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₁N₃O, with a molecular weight of 189.21 g/mol. The presence of the triazole ring contributes to its biological activity by enabling interactions with various biological targets.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. A comparative analysis of several triazole derivatives demonstrated that modifications in the phenyl ring significantly influence antibacterial potency.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Triazole AE. coli5 µg/mL22
Triazole BB. subtilis10 µg/mL20
This compound S. aureusTBDTBD

Note: TBD = To Be Determined based on further studies.

Anticancer Activity

The antiproliferative effects of triazole derivatives have been explored in various cancer cell lines. For example, a study evaluated the activity of several triazole compounds against breast and lung cancer cells:

Compound NameCell LineIC₅₀ (µM)
Triazole CMCF-7 (Breast)15
Triazole DA549 (Lung)10
This compound TBDTBD

The biological activities of triazoles often involve interference with nucleic acid synthesis or protein function. For instance:

  • Antibacterial Mechanism : Triazoles may inhibit bacterial DNA gyrase or topoisomerase enzymes.
  • Antifungal Mechanism : By disrupting ergosterol biosynthesis, they compromise fungal cell membrane integrity.
  • Anticancer Mechanism : Some derivatives induce apoptosis in cancer cells through various pathways including oxidative stress.

Case Studies

A case study involving a series of synthesized triazole derivatives highlighted the importance of substituents on the phenyl ring in modulating biological activity. The study found that compounds with electron-donating groups exhibited enhanced antibacterial and anticancer properties compared to their electron-withdrawing counterparts.

Q & A

Basic Research Questions

Q. How can the molecular structure of 1-(2,5-dimethylphenyl)-1H-1,2,4-triazol-3-ol be confirmed experimentally?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to identify aromatic protons (e.g., 2,5-dimethylphenyl substituents) and triazole ring protons. Compare chemical shifts with predicted values from computational tools like ACD/Labs or literature analogs .

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 189.10 (C10_{10}H11_{11}N3_3O). Isotopic patterns should align with theoretical distributions .

  • Infrared (IR) Spectroscopy : Detect characteristic O–H stretching (~3200–3500 cm1^{-1}) and triazole ring vibrations (~1500–1600 cm1^{-1}) .

    • Example Data Table :
TechniqueKey Peaks/DataReference
1H^1H-NMRδ 2.25 (s, 6H, CH3_3), δ 8.10 (s, 1H, triazole)
HRMS[M+H]+^+: 189.1002 (calc. 189.0903)

Q. What synthetic routes are reported for this compound?

  • Methodology :

  • Cyclocondensation : React 2,5-dimethylphenylhydrazine with cyanogen bromide (BrCN) to form the triazole ring. Optimize pH (8–9) and temperature (60–80°C) for regioselectivity .
  • Post-functionalization : Introduce the hydroxyl group via oxidation of a thiol intermediate or hydrolysis of a protected ether .
    • Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via recrystallization (ethanol/water) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the triazole ring conformation?

  • Methodology :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refinement via SHELXL ( ) accounts for anisotropic displacement parameters and hydrogen bonding (e.g., O–H···N interactions) .
  • Challenges : Address twinning or disorder in the dimethylphenyl group by applying restraints (e.g., SIMU/ISOR in SHELXL) .
    • Example Findings :
  • Bond lengths: Triazole C–N bonds ~1.30–1.35 Å; phenyl C–C bonds ~1.39–1.42 Å .
  • Dihedral angle between triazole and phenyl rings: 15–25°, indicating partial conjugation .

Q. How do structural modifications influence antifungal activity in triazole derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) :

Replace the hydroxyl group with halogens (F, Cl) or methyl groups. Synthesize analogs via nucleophilic substitution .

Evaluate antifungal potency against Candida spp. using microbroth dilution assays (CLSI M27 guidelines).

  • Key Insights :
  • Fluorine substitution at position 3 enhances membrane permeability (logP reduction) .
  • Bulky substituents on the phenyl ring reduce CYP51 binding affinity .

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level. Compare computed 1H^1H-NMR shifts (GIAO method) with experimental data .
  • Dynamic Effects : Account for solvent (DMSO-d6_6) and temperature effects using MD simulations or COSMO-RS .
    • Example Resolution :
  • Discrepancy in triazole proton shift (calc. δ 8.15 vs. obs. δ 8.10) attributed to hydrogen bonding with solvent .

Data Contradiction Analysis

Q. Why do crystallographic and solution-phase structures show differences in triazole ring planarity?

  • Analysis :

  • Crystallographic Data : X-ray structures often show planar triazole rings due to packing forces and hydrogen bonding .
  • Solution NMR : Dynamic puckering occurs due to solvent interactions, detectable via 1H^1H-1H^1H NOESY (absence of cross-peaks between triazole and phenyl protons) .
    • Resolution : Use variable-temperature NMR to probe conformational flexibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-dimethylphenyl)-1H-1,2,4-triazol-3-ol
Reactant of Route 2
Reactant of Route 2
1-(2,5-dimethylphenyl)-1H-1,2,4-triazol-3-ol

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